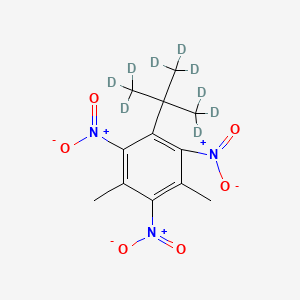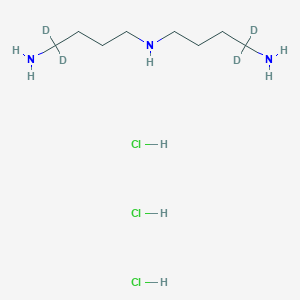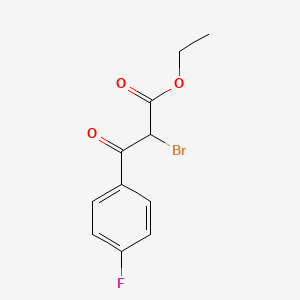
Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H10BrFO3. It is a derivative of propanoic acid and contains a bromine atom, a fluorophenyl group, and an ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate typically involves the bromination of ethyl 3-(4-fluorophenyl)-3-oxopropanoate. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions. The reaction proceeds via electrophilic addition of bromine to the double bond, followed by elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems allows for consistent product quality and efficient use of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 2-azido-3-(4-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of ethyl 2-bromo-3-(4-fluorophenyl)-3-hydroxypropanoate.
Oxidation: Formation of ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoic acid.
Applications De Recherche Scientifique
Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored as a precursor for the development of new drugs with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in reduction or oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate: Contains a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.
Ethyl 2-bromo-3-(4-methylphenyl)-3-oxopropanoate: Contains a methyl group instead of a fluorine atom, affecting its steric and electronic characteristics.
Ethyl 2-bromo-3-(4-nitrophenyl)-3-oxopropanoate:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its behavior in chemical reactions.
Propriétés
IUPAC Name |
ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)9(12)10(14)7-3-5-8(13)6-4-7/h3-6,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWUBCABGGXUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
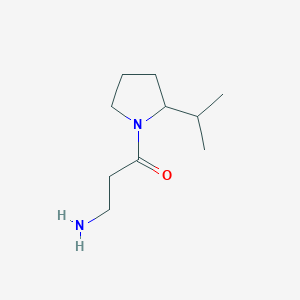
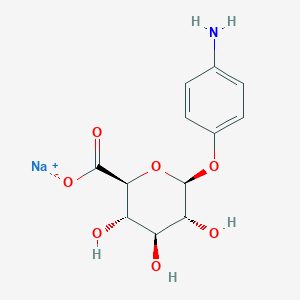

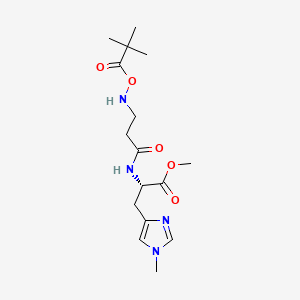


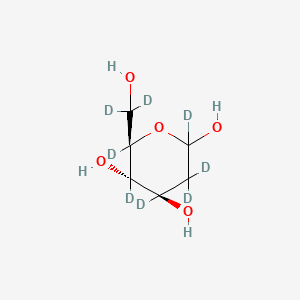
![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)
![trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)
